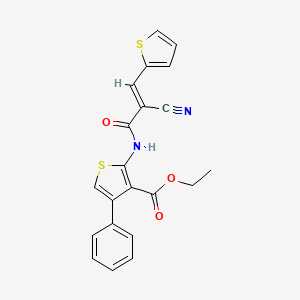![molecular formula C17H10ClFN4O3S B2436554 methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 946330-43-4](/img/structure/B2436554.png)
methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate” is a complex organic compound that contains several functional groups and rings, including a thiadiazole ring and a quinazoline ring. Thiadiazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the thiadiazole moiety .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While specific synthesis methods for this compound were not found in the literature, thiadiazole derivatives are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring and a quinazoline ring. These rings are part of a larger structure that includes other functional groups. The presence of the thiadiazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiadiazoles are known to participate in a wide range of reactions, owing to their mesoionic nature . They are able to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Thiadiazoles are known for their relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate”:
Antimicrobial Agents
Methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate: has shown significant potential as an antimicrobial agent. Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit strong antimicrobial activity against various bacterial and fungal strains . This makes them valuable in the development of new antibiotics and antifungal medications.
Anticancer Agents
The compound is also being explored for its anticancer properties. The 1,3,4-thiadiazole derivatives are known for their cytotoxic effects on cancer cells . They can disrupt DNA replication processes, thereby inhibiting the growth and proliferation of cancer cells. This application is particularly important in the search for new, effective cancer treatments.
Anti-inflammatory Agents
Research has indicated that 1,3,4-thiadiazole derivatives possess anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Agents
The antioxidant properties of 1,3,4-thiadiazole compounds have been well-documented . These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This application is crucial in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Antiviral Agents
1,3,4-Thiadiazole derivatives have also been studied for their antiviral activities . These compounds can inhibit the replication of viruses, making them potential candidates for the development of antiviral drugs. This is particularly relevant in the context of emerging viral infections and pandemics.
Anticonvulsant Agents
The anticonvulsant properties of 1,3,4-thiadiazole derivatives have been explored in various studies . These compounds can modulate neurotransmitter activity in the brain, thereby reducing the frequency and severity of seizures. This application is important for the development of new treatments for epilepsy and other seizure disorders.
Herbicidal Agents
In addition to their medical applications, 1,3,4-thiadiazole derivatives have been investigated for their herbicidal properties . These compounds can inhibit the growth of weeds and other unwanted plants, making them useful in agricultural settings for crop protection.
Pesticidal Agents
Finally, 1,3,4-thiadiazole derivatives have shown potential as pesticidal agents. These compounds can target and eliminate pests, thereby protecting crops and reducing the need for traditional chemical pesticides. This application is particularly important for sustainable agriculture and integrated pest management strategies.
Springer MDPI Gavin Publishers Springer MDPI Gavin Publishers Springer : Springer
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological activity. Thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .
Propiedades
IUPAC Name |
methyl 2-(3-chloro-4-fluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-9-3-5-12(19)11(18)7-9/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTKUALBPQTBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)
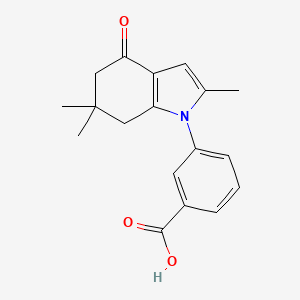

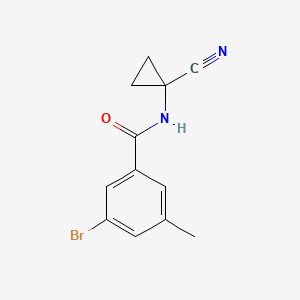

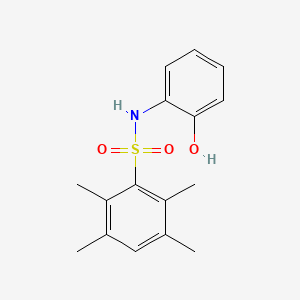
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)
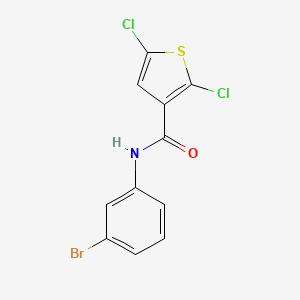
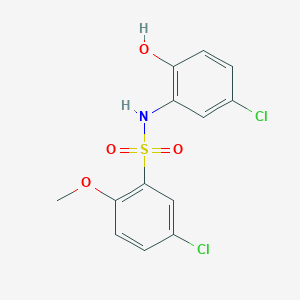
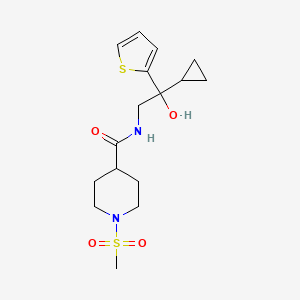
![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)
